3-Amino-6-methoxypyridazine

CAS No.: 7252-84-8

Cat. No.: VC1965004

Molecular Formula: C5H7N3O

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7252-84-8 |

|---|---|

| Molecular Formula | C5H7N3O |

| Molecular Weight | 125.13 g/mol |

| IUPAC Name | 6-methoxypyridazin-3-amine |

| Standard InChI | InChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7) |

| Standard InChI Key | YPWBPONDYDVMLX-UHFFFAOYSA-N |

| SMILES | COC1=NN=C(C=C1)N |

| Canonical SMILES | COC1=NN=C(C=C1)N |

Introduction

Chemical Structure and Properties

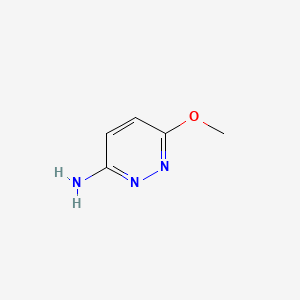

3-Amino-6-methoxypyridazine is a pyridazine derivative characterized by an amino group at the 3-position and a methoxy group at the 6-position. The compound has the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol .

Structural Information

The compound features a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2), with an amino substituent at position 3 and a methoxy group at position 6. This structural arrangement contributes to its unique chemical reactivity and applications in synthesis .

| Parameter | Value |

|---|---|

| Molecular Formula | C5H7N3O |

| Molecular Weight | 125.13 g/mol |

| CAS Number | 7252-84-8 |

| IUPAC Name | 6-methoxypyridazin-3-amine |

| InChI | InChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7) |

| InChIKey | YPWBPONDYDVMLX-UHFFFAOYSA-N |

| SMILES | C1(N)=NN=C(OC)C=C1 |

Physical and Chemical Properties

3-Amino-6-methoxypyridazine exhibits specific physical and chemical characteristics that influence its behavior in chemical reactions and its utility in pharmaceutical applications .

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 108-109°C |

| Boiling Point | 353.5±22.0°C (Predicted) |

| Density | 1.224 |

| pKa | 5.84±0.10 (Predicted) |

| LogP | 0.65 |

| PSA | 61.03 |

| Storage Conditions | 2-8°C (protect from light) |

The compound's amino group confers nucleophilic properties, enabling it to participate in various substitution reactions, while the methoxy group contributes to the compound's electronic properties and reactivity patterns .

Synthetic Methods

Several synthetic routes have been developed for the preparation of 3-amino-6-methoxypyridazine, each with specific advantages depending on scale, available reagents, and desired purity.

Synthesis from 3-Amino-6-chloropyridazine

The most common synthetic pathway involves the nucleophilic substitution of 3-amino-6-chloropyridazine with sodium methoxide :

-

In a typical procedure, 3.40 g (0.026 mol) of 3-amino-6-chloropyridazine is combined with sodium methoxide solution (prepared from 0.61 g of sodium metal and 50 ml of methanol) in a sealed Carius tube .

-

The reaction mixture is heated at elevated temperatures (typically 120-180°C) for 20 hours .

-

After cooling and opening the tube, the contents are filtered to remove insoluble materials .

-

The filtrate is evaporated to dryness at room temperature under an air jet .

-

The resulting orange-brown crystalline solid is purified by dissolution in a 60:40 petroleum ether-chloroform solution, treated with activated charcoal, and filtered .

-

The final product, 3-amino-6-methoxypyridazine, is obtained as a white crystalline solid with a melting point of 103-105°C .

Alternative Synthetic Method with Copper Catalyst

An alternative method using copper as a catalyst has also been reported :

-

A mixture of 3-amino-6-chloropyridazine (500 mg, 3.86 mmol), sodium methoxide (1.0 ml, 4.4 mmol, 25% w/w), and copper powder (331 mg, 5.17 mmol) in methanol (3 ml) is heated in a sealed tube at 160°C for 24 hours .

-

After cooling, the reaction mixture is diluted with methanol (10 ml), filtered, and the filtrate is concentrated under vacuum .

-

The residue is purified by chromatography on silica gel with acetate and hexane (1:2) as eluent .

-

This method yields 413 mg of 3-amino-6-methoxypyridazine (85.7% yield) .

-

The product can be confirmed by 1H NMR (CDCl3): δ 6.81 (m, 2H), 4.62 (brs, 2H), 4.00 (s, 3H) .

Chemical Reactivity

3-Amino-6-methoxypyridazine demonstrates diverse chemical reactivity, participating in various types of reactions due to its functional groups and heterocyclic structure.

Nucleophilic Substitution Reactions

Applications in Pharmaceutical Industry

3-Amino-6-methoxypyridazine has significant applications in the pharmaceutical industry, particularly as a key intermediate in the synthesis of various therapeutic agents.

Synthesis of Relugolix

One of the most notable applications of 3-amino-6-methoxypyridazine is as a key intermediate in the synthesis of Relugolix, a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of various conditions :

-

Relugolix is used for treating pain caused by endometriosis, uterine fibroids, and advanced prostate cancer .

-

The specific structural features of 3-amino-6-methoxypyridazine contribute to the biological activity of the final drug product .

Synthesis of Other Bioactive Compounds

3-Amino-6-methoxypyridazine serves as a building block for various other biologically active compounds:

-

It is used in the development of novel antibiotics and anti-cancer agents .

-

The compound has been employed in the synthesis of sulfanilamide derivatives with improved therapeutic effects compared to sulfadiazine and sulfapyridazine .

-

The specific process for converting 3-amino-6-methoxypyridazine to sulfanilamide derivatives involves reaction with p-acetylsulfanilyl chloride in suitable solvents, followed by deacylation through hydrolysis .

Process Impurities and Quality Control

In the manufacturing process of 3-amino-6-methoxypyridazine, various process impurities may be introduced that require careful monitoring to ensure product quality .

Common Process Impurities

Several impurities have been identified in the conventional synthesis process of 3-amino-6-methoxypyridazine :

-

3-amino-6-chloropyridazine (starting material)

-

3-amino-6-hydroxypyridazine

-

3-chloro-6-hydroxypyridazine

-

3-dichloropyridazine

-

3,6-dimethoxypyridazine

-

3-aminopyridazine

Detection Methods

Detection methods for 3-amino-6-methoxypyridazine and its related substances have been developed for quality control purposes :

-

Test solution preparation: Precisely weighing about 25 mg of the sample, placing in a 50 ml measuring flask, and dissolving in water with ultrasonic assistance .

-

Control solution preparation: Diluting the test solution to create standards for comparison .

-

Specific degradation tests: Various degradation conditions are used to assess stability and identify potential degradation products .

These analytical methods are crucial for ensuring the purity and quality of 3-amino-6-methoxypyridazine when used as a pharmaceutical intermediate.

Physical Characterization

Advanced physical characterization techniques provide deeper insights into the structural properties of 3-amino-6-methoxypyridazine.

Predicted Collision Cross Section

Mass spectrometry studies have yielded predicted collision cross section (CCS) values for various adducts of 3-amino-6-methoxypyridazine :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 126.06619 | 121.9 |

| [M+Na]+ | 148.04813 | 134.6 |

| [M+NH4]+ | 143.09274 | 129.9 |

| [M+K]+ | 164.02207 | 129.3 |

| [M-H]- | 124.05164 | 123.3 |

| [M+Na-2H]- | 146.03358 | 129.4 |

| [M]+ | 125.05837 | 123.9 |

| [M]- | 125.05946 | 123.9 |

These values provide important information for analytical identification and characterization of the compound in complex mixtures using ion mobility spectrometry coupled with mass spectrometry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume